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Compound of Interest

Compound Name: 2-Bromo-6-fluoropyridine

Cat. No.: B2364938 Get Quote

An In-Depth Technical Guide to 2-Bromo-6-fluoropyridine: Properties, Reactivity, and

Synthetic Applications

Introduction
2-Bromo-6-fluoropyridine is a halogenated heterocyclic compound that has emerged as a

cornerstone in modern synthetic chemistry. Its value is derived from the unique electronic

properties imparted by the pyridine ring, further modulated by the presence of two distinct

halogen substituents: a bromine and a fluorine atom. This structural arrangement provides a

versatile platform for selective chemical modifications, making it an invaluable intermediate in

the synthesis of complex molecules.[1] In the pharmaceutical and agrochemical industries, it

serves as a critical building block for constructing a wide array of active ingredients, from

kinase inhibitors to advanced crop protection agents.[1][2]

This guide offers a senior application scientist's perspective on 2-Bromo-6-fluoropyridine,

moving beyond simple data recitation to explain the underlying principles of its reactivity. We

will explore its core physicochemical and spectroscopic properties, delve into its key synthetic

transformations with a focus on mechanistic causality, and provide field-proven protocols for its

application. The objective is to equip researchers, chemists, and drug development

professionals with the in-depth knowledge required to effectively harness the synthetic potential

of this powerful reagent.

Physicochemical and Spectroscopic Profile
Accurate identification and characterization are paramount before employing any reagent in a

synthetic workflow. 2-Bromo-6-fluoropyridine has a distinct set of physical and spectroscopic
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properties that allow for its unambiguous confirmation.

Physical and Chemical Properties
The fundamental properties of 2-Bromo-6-fluoropyridine are summarized in the table below.

These data are critical for experimental design, including solvent selection, reaction

temperature, and safety considerations.

Property Value Source(s)

Molecular Formula C₅H₃BrFN [1][3][4][5]

Molecular Weight 175.99 g/mol [1][3][4]

CAS Number 144100-07-2 [4][5][6]

Appearance
White solid or colorless to light

yellow liquid
[7][8]

Melting Point 30-32 °C [7]

Boiling Point 162-164 °C [7]

Density ~1.707 g/cm³ (Predicted) [7]

Flash Point 88 °C (190.4 °F)

Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint for the molecule, confirming its structure and

purity. The combination of NMR, MS, and IR spectroscopy offers a comprehensive

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is characterized by three signals in the aromatic

region, corresponding to the three protons on the pyridine ring. The precise chemical shifts

and coupling constants (J-values) are influenced by the positions of the electronegative

fluorine and bromine atoms.
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¹³C NMR: The carbon spectrum will show five distinct signals for the five carbons of the

pyridine ring. The carbons directly bonded to the halogens (C2-Br and C6-F) will exhibit

characteristic shifts and, in the case of C6, coupling to the fluorine atom (¹JCF).

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, providing a clear

indication of the fluorine's presence and chemical environment.

Mass Spectrometry (MS): The mass spectrum provides definitive proof of the molecular

weight and elemental composition. The key feature for 2-Bromo-6-fluoropyridine is the

molecular ion (M⁺) peak, which appears as a pair of peaks of nearly equal intensity at m/z

175 and 177. This distinctive isotopic signature is due to the natural abundance of the

bromine isotopes, ⁷⁹Br and ⁸¹Br.[9]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands

corresponding to the vibrations of its functional groups. Key peaks include those for aromatic

C-H stretching, C=C and C=N ring stretching, and the distinct C-Br and C-F stretching

vibrations.

A Dichotomy in Reactivity: A Guide to Synthetic
Strategy
The synthetic utility of 2-Bromo-6-fluoropyridine stems from the differential reactivity of its two

carbon-halogen bonds. The C(2)-Br bond is primarily susceptible to reactions involving metal

catalysis (e.g., palladium-catalyzed cross-couplings) and metal-halogen exchange. In contrast,

the C(6)-F bond is activated towards nucleophilic aromatic substitution (SₙAr). This dichotomy

allows for a highly regioselective and often sequential functionalization of the pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions at the C-
Br Bond
In palladium-catalyzed cross-coupling, the reaction is initiated by the oxidative addition of the

palladium(0) catalyst into the most reactive carbon-halogen bond. The C-Br bond is

significantly weaker and more polarizable than the C-F bond, making it the exclusive site of

reaction under standard Suzuki or Buchwald-Hartwig conditions. This selectivity is the

cornerstone of its use as a building block.
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The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For 2-
Bromo-6-fluoropyridine, it enables the introduction of aryl, heteroaryl, or vinyl groups at the 2-

position.

Causality: The catalytic cycle begins when a Pd(0) complex undergoes oxidative addition

into the C-Br bond.[10] The resulting Pd(II) complex then undergoes transmetalation with a

boronic acid or ester (activated by a base), followed by reductive elimination to yield the

coupled product and regenerate the Pd(0) catalyst.[10][11] The C-F bond remains intact

throughout this process.
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Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-
Bromo-6-fluoropyridine (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium

catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

Solvent: Add a suitable degassed solvent system, typically a mixture like Dioxane/Water or

Toluene/Ethanol/Water.

Reaction: Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the

reaction progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by column chromatography on silica gel.

This reaction is one of the most powerful methods for forming C-N bonds, allowing for the

coupling of 2-Bromo-6-fluoropyridine with a vast range of primary and secondary amines.[12]

Causality: Similar to the Suzuki reaction, the mechanism proceeds via a Pd(0)/Pd(II) catalytic

cycle.[12] A key difference is the crucial role of a strong, non-nucleophilic base (e.g., NaOt-

Bu or K₃PO₄) to deprotonate the amine, facilitating its coordination to the palladium center.

The choice of a bulky, electron-rich phosphine ligand is critical to promote the final reductive

elimination step, which forms the C-N bond.[13]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a

palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos

or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq).

Reagents: Add 2-Bromo-6-fluoropyridine (1.0 eq) and the amine (1.1-1.2 eq).
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Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

Reaction: Seal the vessel and heat the mixture with stirring to 80-120 °C until the starting

material is consumed (monitor by TLC or LC-MS).

Workup: Cool the reaction, dilute with an organic solvent, and quench carefully with water or

saturated aqueous NH₄Cl. Extract the aqueous layer, and wash the combined organic layers

with brine.

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by

column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SₙAr) at the C-F
Bond
While the C-Br bond is reactive towards metal catalysis, the C-F bond is the preferred site for

nucleophilic aromatic substitution (SₙAr).

Causality: The SₙAr mechanism is a two-step addition-elimination process.[14][15] The high

electronegativity of the ring nitrogen and the fluorine atom makes the C6 position highly

electrophilic and susceptible to attack by a nucleophile. Fluorine is a superior leaving group

in this context (compared to bromine) because its extreme electronegativity strongly

stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during

the initial nucleophilic attack.[16][17] This stabilization of the rate-determining step

accelerates the reaction at the C-F position.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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